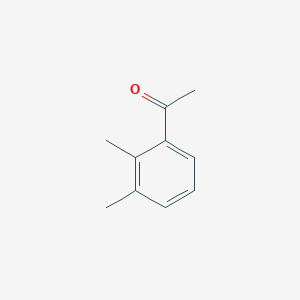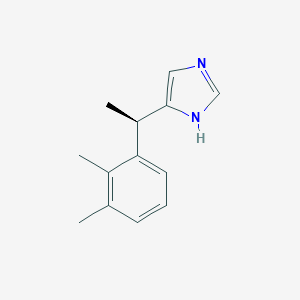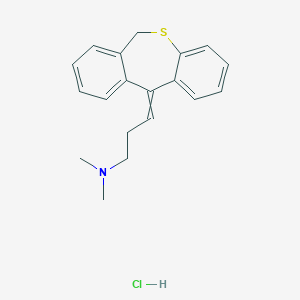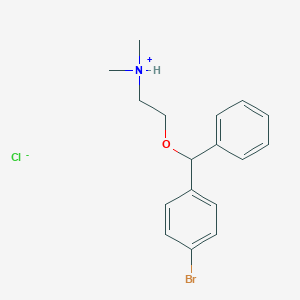
Fluphenazine hydrochloride
概要
説明
フルフェナジン塩酸塩は、主に統合失調症の治療に用いられるトリフルオロメチルフェノチアジン誘導体です . これは中枢神経系および複数の臓器系に作用する強力な抗精神病薬です . フルフェナジン塩酸塩の化学的名称は、4-[3-[2-(トリフルオロメチル)フェノチアジン-10-イル]プロピル]-1-ピペラジンエタノール二塩酸塩です .
2. 製法
合成経路と反応条件: フルフェナジン塩酸塩は、フェノチアジンと様々な試薬との反応を含む多段階プロセスによって合成されます。合成は通常、以下の手順が含まれます。
フェノチアジンコアの形成: これは、ジフェニルアミンと硫黄を反応させてフェノチアジンを形成することによって達成されます。
トリフルオロメチル基の導入: 次に、フェノチアジンコアを塩基の存在下でトリフルオロメチルヨウ化物と反応させて、トリフルオロメチル基を導入します。
ピペラジン側鎖の結合: 次に、トリフルオロメチルフェノチアジンを1-(2-ヒドロキシエチル)ピペラジンと反応させて、フルフェナジンを形成します.
工業生産方法: フルフェナジン塩酸塩の工業生産は、同様の合成経路を含みますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を精製と品質管理に利用します .
科学的研究の応用
作用機序
フルフェナジン塩酸塩は、脳のシナプス後シナプス視床下部辺縁系ドーパミンD1およびD2受容体を遮断することでその効果を発揮します . この作用は、視床下部および下垂体ホルモンの放出を抑制し、基礎代謝、体温、覚醒状態、血管運動トーン、および嘔吐に影響を与えます . この化合物は、意識と覚醒の調節に関与する網様体賦活系を抑制すると考えられています .
類似化合物:
クロルプロマジン: 精神病の治療に使用されるもう1つのフェノチアジン誘導体。
ハロペリドール: 同様の抗精神病作用を持つブチロフェノン誘導体。
チオリダジン: 抗精神病作用と鎮静作用を持つフェノチアジン誘導体.
比較:
フルフェナジン対クロルプロマジン: フルフェナジンはクロルプロマジンよりも強力で、作用時間が長いです。
フルフェナジン対ハロペリドール: どちらも強力な抗精神病薬ですが、フルフェナジンは化学構造が異なり、副作用プロファイルが異なる可能性があります。
フルフェナジン対チオリダジン: フルフェナジンはチオリダジンよりも強力で、鎮静作用が少なくなります.
フルフェナジン塩酸塩は、その高い効力と精神病の管理における有効性により、精神医学の分野において貴重な化合物となっています。
Safety and Hazards
Fluphenazine hydrochloride can cause side effects such as uncontrolled muscle movements in your face, extreme drowsiness or light-headed feeling, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, jaundice, a seizure, or low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis . It should not be used if you have liver disease, brain damage, severe depression, a blood cell disorder, or if you are also using large amounts of alcohol or medicines that make you sleepy .
生化学分析
Biochemical Properties
Fluphenazine dihydrochloride primarily works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction with dopamine receptors and hormones plays a crucial role in its biochemical reactions.
Cellular Effects
Fluphenazine dihydrochloride has activity at all levels of the central nervous system as well as on multiple organ systems . It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of Fluphenazine dihydrochloride is believed to be related to its ability to block dopamine receptors . By blocking these receptors, it can influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models of neuropathic pain, systemic Fluphenazine dihydrochloride effectively attenuated mechanical allodynia at doses (0.03–0.3 mg/kg) that approximate those used in rodent models of psychosis .
Metabolic Pathways
The metabolic pathways of Fluphenazine dihydrochloride involve its transformation into various metabolites, including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Fluphenazine dihydrochloride and its metabolites are distributed in various tissues, including the plasma, liver, kidney, fat, whole brain, and brain regions . The liver contains the highest levels of all analytes at all doses .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present .
準備方法
Synthetic Routes and Reaction Conditions: Fluphenazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The synthesis typically involves the following steps:
Formation of the phenothiazine core: This is achieved by reacting diphenylamine with sulfur to form phenothiazine.
Introduction of the trifluoromethyl group: The phenothiazine core is then reacted with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.
Attachment of the piperazine side chain: The trifluoromethyl phenothiazine is then reacted with 1-(2-hydroxyethyl)piperazine to form fluphenazine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
反応の種類: フルフェナジン塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: フルフェナジン塩酸塩は、スルホキシドとスルホンを形成するように酸化することができます。
還元: この化合物は、対応するアミンを形成するように還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 様々な置換フェノチアジン誘導体.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Haloperidol: A butyrophenone derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Comparison:
Fluphenazine vs. Chlorpromazine: Fluphenazine is more potent and has a longer duration of action compared to chlorpromazine.
Fluphenazine vs. Haloperidol: Both are potent antipsychotics, but fluphenazine has a different chemical structure and may have different side effect profiles.
Fluphenazine vs. Thioridazine: Fluphenazine is more potent and has fewer sedative effects compared to thioridazine.
Fluphenazine hydrochloride stands out due to its high potency and effectiveness in managing psychotic disorders, making it a valuable compound in the field of psychiatry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluphenazine hydrochloride involves the condensation of 2-(Trifluoromethyl)phenothiazine with piperazine followed by acylation and quaternization with hydrochloric acid.", "Starting Materials": [ "2-(Trifluoromethyl)phenothiazine", "Piperazine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "2-(Trifluoromethyl)phenothiazine and piperazine are condensed in ethanol with the addition of sodium hydroxide.", "The resulting product is acylated with acetic anhydride in the presence of a catalyst such as sulfuric acid.", "The acylated product is then quaternized with hydrochloric acid to form Fluphenazine hydrochloride.", "The final product is isolated through filtration and recrystallization in water." ] } | |
CAS番号 |
146-56-5 |
分子式 |
C22H27ClF3N3OS |
分子量 |
474.0 g/mol |
IUPAC名 |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
InChIキー |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
外観 |
White to Off-White Solid |
melting_point |
235-237 °C |
| 146-56-5 | |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
純度 |
> 95% |
数量 |
Grams-Kilos |
賞味期限 |
2 years |
溶解性 |
Soluble to 38mg/mL in DMSO |
保存方法 |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
同義語 |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)




